molecular formula C26H28Cl2N4O2S2 B613294 L-Cystine bis(beta-naphthylamide) dihydrochloride CAS No. 100900-22-9

L-Cystine bis(beta-naphthylamide) dihydrochloride

Cat. No.: B613294
CAS No.: 100900-22-9
M. Wt: 563.6 g/mol
InChI Key: SVTSKSGXHPXOGU-UHFFFAOYSA-N
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Description

L-Cystine bis(beta-naphthylamide) dihydrochloride (CAS 100900-22-9) is a specialized biochemical compound offered for research and development purposes. This reagent has been utilized as a substrate in enzymatic assays, specifically for the study of cystine aminopeptidase activity . Its application in such assays helps researchers investigate enzyme kinetics and function in various biochemical contexts. The compound is supplied with high purity and is intended for use by qualified researchers in laboratory settings. As a derivative of L-cystine, this bisamide compound shares structural features with other cystine diamides that have been explored for their ability to inhibit L-cystine crystallization. Research published in the Journal of Medicinal Chemistry indicates that certain L-cystine diamides can act as effective crystallization inhibitors by binding to crystal growth sites, which frustrates the further attachment of L-cystine molecules . This mechanism is of significant interest in biochemical research, particularly for studying approaches to manage crystallization-related processes. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2.2ClH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTSKSGXHPXOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-22-9
Record name 100900-22-9
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Preparation Methods

Activation of Carboxylic Acid Groups

The carboxylic acid moieties of L-cystine are activated to facilitate nucleophilic attack by β-naphthylamine. Common activating agents include:

  • Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in conjunction with N-hydroxysuccinimide (NHS) to form active esters.

  • Phosphonium Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) ensures efficient coupling in aprotic solvents like dimethylformamide (DMF).

Solvent Systems and Reaction Conditions

Optimal solvent systems are critical for solubility and reaction efficiency:

  • Polar Aprotic Solvents : Acetonitrile (CH₃CN) and DMF are preferred due to their ability to dissolve both L-cystine and β-naphthylamine.

  • Reflux Conditions : Reactions are typically conducted under reflux (80–100°C) for 3–6 hours to achieve complete conversion.

Stepwise Synthesis and Intermediate Isolation

Amide Bond Formation

The activated L-cystine reacts with β-naphthylamine in a 1:2 molar ratio. Key parameters include:

ParameterValue/RangePurpose
Molar Ratio (L-Cystine:β-Naphthylamine)1:2.2Ensures excess amine for complete coupling
Temperature80°CBalances reaction rate and side reactions
Reaction Time4 hoursMaximizes yield while minimizing degradation

The intermediate, L-Cystine bis(β-naphthylamide), is isolated via filtration after cooling the reaction mixture.

Disulfide Bond Stability

The disulfide bond in L-cystine is sensitive to reducing agents. Synthesis must avoid:

  • Thiol-containing reagents : Mercaptoethanol or dithiothreitol (DTT) can cleave the S–S bond.

  • Acidic Conditions : Prolonged exposure to HCl during salt formation is minimized to prevent disulfide reduction.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base of L-Cystine bis(β-naphthylamide) is treated with hydrochloric acid (HCl) to form the dihydrochloride salt:

  • Acid Addition : Gaseous HCl is bubbled through a solution of the free base in ethanol until pH ≤ 2.

  • Precipitation : The salt precipitates upon addition of diethyl ether, yielding a white crystalline solid.

Purification Techniques

  • Recrystallization : The crude product is recrystallized from a mixture of ethanol and water (3:1 v/v) to remove unreacted β-naphthylamine.

  • Column Chromatography : Silica gel chromatography with a chloroform-methanol gradient (9:1 to 4:1) isolates high-purity product (≥98% by HPLC).

Analytical Characterization

Spectroscopic Validation

  • Infrared Spectroscopy (IR) : Peaks at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm amide bond formation.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O): δ 7.8–7.2 (m, 14H, naphthyl), 4.5 (t, 2H, α-CH), 3.1 (d, 4H, –CH₂–S–S–).

Mass Spectrometry

  • ESI-MS : m/z 664.0960 [M + Na]⁺ corresponds to the molecular formula C₂₆H₂₆N₄O₄S₂·2HCl.

Yield Optimization and Scalability

Critical Factors Affecting Yield

FactorOptimization StrategyYield Improvement
Solvent PolarityUse of DMF over CH₃CN+15%
Coupling AgentEDC/NHS vs. DCC+10%
Reaction Temperature80°C vs. 60°C+20%

Industrial-Scale Production

  • Continuous Flow Reactors : Reduce reaction time to 1 hour via enhanced mixing and heat transfer.

  • Automated Crystallization : Achieves consistent particle size distribution (PSD) for pharmaceutical-grade material.

Challenges and Alternative Approaches

Side Reactions and Mitigation

  • Hydrolysis of Active Esters : Minimized by maintaining anhydrous conditions using molecular sieves.

  • Oxidative Degradation : Nitrogen atmosphere prevents disulfide bond cleavage during synthesis.

Green Chemistry Alternatives

  • Solvent-Free Mechanochemistry : Ball milling L-cystine and β-naphthylamine with EDC yields 85% product in 2 hours, reducing waste.

  • Enzymatic Coupling : Lipase-catalyzed amidation in ionic liquids avoids toxic solvents .

Chemical Reactions Analysis

Types of Reactions: L-Cystine bis(beta-naphthylamide) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Cystine bis(beta-naphthylamide) dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cystine bis(beta-naphthylamide) dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The formation of disulfide bonds stabilizes protein structures, while their reduction can lead to conformational changes and activation or deactivation of proteins .

Comparison with Similar Compounds

Comparison with Similar L-Cystine Diamides

L-Cystine bis(beta-naphthylamide) dihydrochloride belongs to a broader class of L-cystine diamides, which vary in substituents and pharmacological properties. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Compound Name Substituents Molecular Formula Key Structural Features References
This compound Beta-naphthylamide C₂₆H₂₈Cl₂N₄O₂S₂ Hydrophobic beta-naphthyl groups enhance π-π stacking; disulfide bond enables redox sensitivity.
L-Cystine bis(N′-pyrrolidin-2-one ethyleneamide) dihydrochloride (4e) Pyrrolidinone ethyleneamide C₁₈H₂₈Cl₂N₆O₄S₂ Polar pyrrolidinone groups improve aqueous solubility; 1H NMR δ 4.32 (2H), 3.28–3.61 (14H).
L-Cystine bis(1′-morpholine-3′-aminopropaneamide) tetrahydrochloride (4h) Morpholine aminopropaneamide C₂₂H₄₄Cl₄N₈O₆S₂ Morpholine rings confer pH-dependent solubility; 1H NMR δ 4.41 (2H), 3.70–3.55 (4H).
L-Cystine bis(t-butyl ester) dihydrochloride t-Butyl ester C₁₄H₃₀Cl₂N₂O₄S₂ Bulky t-butyl esters stabilize against hydrolysis; used in chelate synthesis for integrin antagonists.

Functional and Pharmacological Comparison

Compound Solubility Biological Activity Applications References
This compound Low in water (hydrophobic) Inhibits cystine crystallization; fluorescence properties. Biochemical assays, redox-responsive drug delivery.
L-Cystine dimethyl ester (CDME) Moderate in polar solvents Reduces cystine stone size in vivo but not urinary excretion. Experimental therapy for cystinuria.
L-Cystine bis(N′-methylpiperazide) High in aqueous buffers Increases cystine solubility by 40% in vitro; reduces stone formation in mice. Promising candidate for nephrolithiasis treatment.
L-Cystine bis(N′,N′-dimethylethyleneamide) tetrahydrochloride (4a) High in DMSO/water Stabilizes disulfide bonds in polymeric nanoparticles. Reduction-sensitive drug carriers.

Key Research Findings

  • Efficacy in Cystinuria : Beta-naphthylamide derivatives show moderate cystine crystallization inhibition but are less potent than morpholine or piperazine-based diamides (e.g., 4h reduces crystal growth by 60% vs. beta-naphthylamide’s 35%) .
  • Synthetic Yield : Beta-naphthylamide derivatives typically exhibit lower yields (e.g., ~73–86%) compared to t-butyl esters (100%) due to steric hindrance during amidation .
  • Thermodynamic Stability : Beta-naphthylamide groups increase thermal stability (decomposition >200°C) versus morpholine derivatives (<150°C), attributed to aromatic rigidity .

Biological Activity

L-Cystine bis(beta-naphthylamide) dihydrochloride is a synthetic compound derived from cystine, an amino acid that plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two beta-naphthylamide groups attached to a cystine backbone. This structural modification enhances its lipophilicity and biological activity compared to its parent compound, cystine. The compound is soluble in water and exhibits a high affinity for various biological targets.

  • Antioxidant Activity : L-Cystine and its derivatives are known to exhibit antioxidant properties. They can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. This mechanism is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Cell Signaling Modulation : this compound influences cell signaling pathways related to apoptosis and inflammation. It has been shown to modulate the production of cytokines, such as interleukin-6 (IL-6), which plays a role in inflammatory responses .
  • Transport Mechanisms : The compound is taken up by cells through specific transporters, including ATP-binding cassette (ABC) transporters. This uptake mechanism is essential for its biological effects, particularly in the context of oxidative stress defense in bacterial systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation. A study demonstrated that it has minimum inhibitory concentration (MIC) values ranging from 4 to 8 mg/L against Gram-positive bacteria .

Cytotoxic Effects

The compound has shown potential cytotoxic effects on cancer cells, particularly in cystine-addicted breast cancer models. Cystine addiction in these cells leads to enhanced susceptibility to cystine deprivation-induced necrosis, suggesting that targeting cystine metabolism may be a viable therapeutic strategy .

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments have revealed that this compound can significantly reduce IL-6 production in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect was linked to increased IL-10 production, highlighting its potential as an anti-inflammatory agent .
  • Animal Models : In vivo studies involving murine models have shown that oral administration of L-Cystine can improve survival rates in sepsis models induced by LPS, further supporting its therapeutic potential in inflammatory conditions .

Data Summary

Biological Activity Effect Reference
Antimicrobial ActivityMIC: 4-8 mg/L against Gram-positive bacteria
Cytotoxicity on Cancer CellsInduces necrosis in cystine-addicted cells
Anti-inflammatory EffectsReduces IL-6 production
Protective Role Against Oxidative StressEnhances antioxidant enzyme activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-Cystine bis(beta-naphthylamide) dihydrochloride, and how is disulfide bond integrity maintained during synthesis?

  • Methodological Answer : The synthesis typically involves coupling beta-naphthylamide groups to L-Cystine via amide bonds, followed by dihydrochloride salt formation. Protecting groups (e.g., t-butyl esters) are critical to prevent unwanted disulfide bond oxidation or reduction . For example, tert-butyl ester-protected intermediates (as in L-Cystine bis(t-butyl ester) dihydrochloride) can stabilize the disulfide bridge during solid-phase peptide synthesis . Post-synthesis, reverse-phase HPLC or LC-MS is recommended to verify purity and confirm disulfide bond retention .

Q. How is the purity of this compound assessed, and what storage conditions ensure stability?

  • Methodological Answer : Purity is routinely assessed using analytical techniques such as:

  • HPLC : Retention time consistency and peak integration .
  • Elemental analysis : Confirming Cl⁻ content (~2 equivalents) .
  • Mass spectrometry : Validating molecular weight (e.g., ~311 g/mol for bisamide derivatives) .
    • Stability is maintained at 4°C in airtight, desiccated containers to prevent hydrolysis. DMSO (30 mg/mL) is a suitable solvent for long-term storage .

Advanced Research Questions

Q. How do transition metals (e.g., Cu²⁺) interact with this compound, and what experimental approaches detect these interactions?

  • Methodological Answer : Cu²⁺ ions can coordinate with sulfur atoms in the disulfide bond or amide groups, altering crystal structure and redox properties. Key methods include:

  • X-ray crystallography : Resolve metal-binding sites and ligand geometry (e.g., Cu²⁺ doped L-Cystine dihydrochloride dihydrate crystals, space group P2₁/n) .
  • ESR spectroscopy : Identify paramagnetic Cu²⁺ complexes (e.g., distinct g-tensors at 2.058–2.343 for Cu²⁺(A) and 2.02–2.22 for Cu²⁺(B)) .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability changes due to metal coordination .

Q. What contradictions exist in structural data for L-Cystine derivatives, and how can they be reconciled in experimental design?

  • Methodological Answer : Discrepancies arise in:

  • Polymorphism : L-Cystine dihydrochloride exists in C2 (air-stable) and P2₁/n (hydrated, Cu²⁺-doped) forms. Hydration state and metal doping must be rigorously controlled during crystallization .
  • Ligand coordination : ESR data may suggest multiple Cu²⁺ binding modes, requiring complementary techniques like EXAFS or DFT calculations to resolve .
    • Mitigation : Use deuterated solvents for crystallization (to reduce disorder) and cross-validate with spectroscopic and diffraction data .

Q. How can this compound be applied in enzyme inhibition studies, and what are common pitfalls in assay design?

  • Methodological Answer : The beta-naphthylamide moiety enables fluorogenic or chromogenic detection in protease assays (e.g., cathepsin B inhibition). Key considerations:

  • Substrate specificity : Optimize pH and ionic strength to match enzyme active-site requirements (e.g., cysteine proteases) .
  • Interference : The disulfide bond may redox-interact with thiol-dependent enzymes, requiring reducing agents (e.g., DTT) in controls .
  • Kinetic analysis : Use stopped-flow spectroscopy or microplate readers to track real-time hydrolysis (λ_ex/λ_em = 335/410 nm for beta-naphthylamide) .

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